Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane
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Overview
Description
Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane is a chemical compound with the molecular formula C6H12N2 . It is a compound that features a unique bicyclic structure .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The synthesis involves the use of various transition-metal-catalyzed and transition-metal-free catalytic systems . The process can be directed toward the formation of either the exo- or endo-3-azabicyclo[3.1.0]hexanes, depending on the choice of catalyst and hydrolysis conditions .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a unique 3-azabicyclo[3.1.0]hexane core . The compound has a molecular weight of 112.17 .
Scientific Research Applications
Synthesis of Novel Compounds : The synthesis and characterization of derivatives of 1-amino-3-azabicyclo[3.1.0]hexane have been explored, showcasing the versatility of these compounds in creating new chemical entities (Gensini et al., 2002).
Development of Antibacterial Agents : Trovafloxacin, a broad-spectrum antibacterial, incorporates the 3-azabicyclo[3.1.0]hexane ring system. The synthesis of trovafloxacin using various derivatives of this ring system demonstrates the importance of such structures in pharmaceutical development (Norris et al., 2000).
Chemical Reactions and Transformations : Studies have shown that certain derivatives of 3-azabicyclo[3.1.0]hexane react with iodinating agents, leading to the formation of various exo and endo isomers, highlighting the reactivity of these compounds (Molchanov et al., 2003).
Application in Asymmetric Synthesis : Azabicyclo[3.1.0]hexane-1-ols, derived from amino acid derivatives, serve as intermediates for the asymmetric synthesis of biologically active compounds, showcasing their utility in creating chiral molecules (Jida et al., 2007).
Discovery of Novel Opioid Ligands : The azabicyclo[3.1.0]hexane core has been utilized in the discovery of a new class of opioid ligands. Interestingly, a single methyl group addition in these compounds resulted in a significant improvement in binding, demonstrating the impact of minor structural changes (Lunn et al., 2011).
Biological Activity of Natural Products : The 1-azabicyclo[3.1.0]hexane ring is crucial in natural products for their biological activities. Ficellomycin, for example, includes this structure and showcases its importance in antibacterial and antitumor properties (Kurosawa et al., 2020).
Mechanism of Action
Target of Action
Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane is a heterocyclic system often present in molecules capable of acting on various biological targets . It’s found in numerous active pharmaceuticals and natural products . .
Mode of Action
The exact mode of action of Exo-3-methyl-6-amino-3-azabicyclo[31It’s known that the compound interacts with its targets to exert its effects .
Biochemical Pathways
The biochemical pathways affected by Exo-3-methyl-6-amino-3-azabicyclo[31It’s known that the compound can influence various biological targets, suggesting that it may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of Exo-3-methyl-6-amino-3-azabicyclo[31It’s known that the compound can act on various biological targets, suggesting that it may have multiple molecular and cellular effects .
Properties
IUPAC Name |
(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-2-4-5(3-8)6(4)7/h4-6H,2-3,7H2,1H3/t4-,5+,6? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRSYYHGSQMAFV-XEAPYIEGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@H](C1)C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717434 |
Source
|
Record name | (1R,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164799-15-9 |
Source
|
Record name | (1R,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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